molecular formula C11H11BrO5 B14598837 Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate CAS No. 61265-31-4

Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate

Cat. No.: B14598837
CAS No.: 61265-31-4
M. Wt: 303.11 g/mol
InChI Key: NYPWCUDUYCFIOQ-UHFFFAOYSA-N
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Description

Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate is an organic compound that belongs to the class of oxocine derivatives This compound is characterized by the presence of a bromine atom at the 7th position and two ester groups at the 5th and 6th positions of the oxocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate typically involves the bromination of dimethyl 4H-oxocine-5,6-dicarboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The reaction conditions often involve the use of bromine or bromine-containing reagents in an organic solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby enhancing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted oxocine derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

61265-31-4

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate

InChI

InChI=1S/C11H11BrO5/c1-15-10(13)7-4-3-5-17-6-8(12)9(7)11(14)16-2/h3,5-6H,4H2,1-2H3

InChI Key

NYPWCUDUYCFIOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=COC=CC1)Br)C(=O)OC

Origin of Product

United States

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